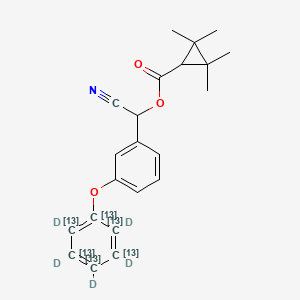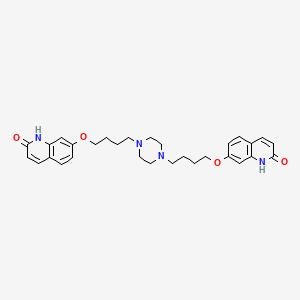
Brexpiprazole Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brexpiprazole is an atypical antipsychotic drug used primarily for the treatment of major depressive disorders and schizophrenia. . Brexpiprazole impurities are by-products or degradation products formed during the synthesis, storage, or handling of brexpiprazole. These impurities can affect the drug’s efficacy and safety, making their identification and quantification crucial.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Brexpiprazole is synthesized from 7-(4-chlorobutoxy)quinolin-2(1H)-one and 1-(benzo[b]thiophen-4-yl)piperazine . The intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one is prepared from 7-hydroxy-quinolin-2(1H)-one and 1-bromo-4-chlorobutane at a temperature below 45°C . The crude intermediate is then treated with a resin in an alcohol solvent to remove impurities .
Industrial Production Methods
Industrial production of brexpiprazole involves using 1,4-butanediol as a key starting material, which is then diprotected and subsequently reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base . This process results in a novel intermediate with good yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Brexpiprazole undergoes various chemical reactions, including oxidation, reduction, and substitution . It is chemically stable in hydrolysis (acid, alkaline, and neutral), photolysis, and thermal degradation but unstable in oxidative degradation conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for oxidative degradation.
Hydrolysis: Acidic and basic hydrolysis can be performed using hydrochloric acid and sodium hydroxide, respectively.
Photolysis and Thermal Degradation: These reactions are typically carried out under controlled light and temperature conditions.
Major Products Formed
The major products formed from these reactions include various degradation products and impurities such as N-oxide impurity .
Applications De Recherche Scientifique
Mécanisme D'action
Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors . This combined activity helps in modulating serotonin and dopamine levels in the brain, which is crucial for its therapeutic effects in treating psychiatric disorders .
Comparaison Avec Des Composés Similaires
Brexpiprazole is structurally similar to aripiprazole but has different binding affinities for dopamine and serotonin receptors . Compared to aripiprazole, brexpiprazole has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms . Other similar compounds include:
Aripiprazole: Another atypical antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.
Sertraline: Often used in combination with brexpiprazole for treating post-traumatic stress disorder.
Brexpiprazole’s unique binding profile and lower intrinsic activity at the D2 receptor make it a valuable alternative in the treatment of psychiatric disorders .
Propriétés
Formule moléculaire |
C30H36N4O4 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
7-[4-[4-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C30H36N4O4/c35-29-11-7-23-5-9-25(21-27(23)31-29)37-19-3-1-13-33-15-17-34(18-16-33)14-2-4-20-38-26-10-6-24-8-12-30(36)32-28(24)22-26/h5-12,21-22H,1-4,13-20H2,(H,31,35)(H,32,36) |
Clé InChI |
IZTGBGRVYSMOEG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)CCCCOC4=CC5=C(C=C4)C=CC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
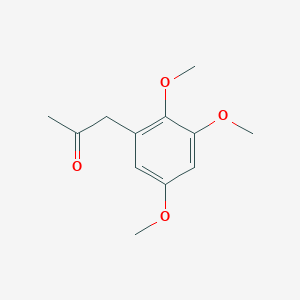

![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)
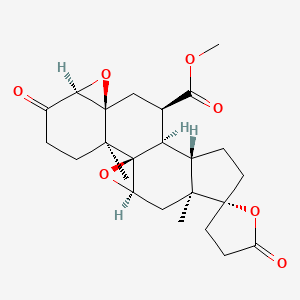

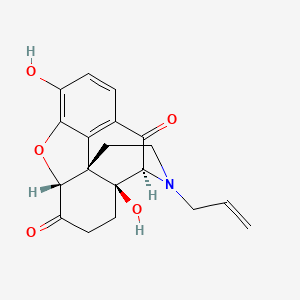

![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)

